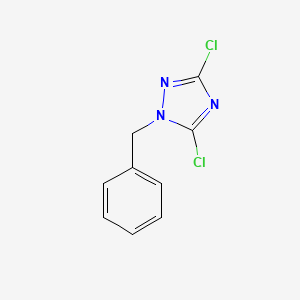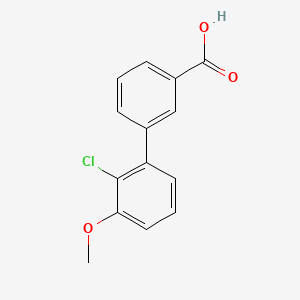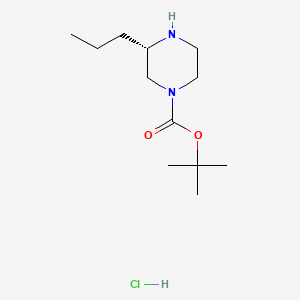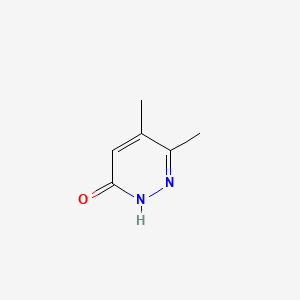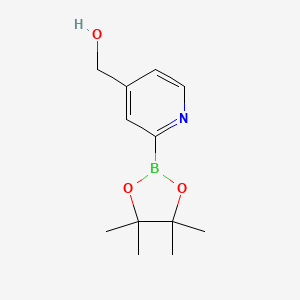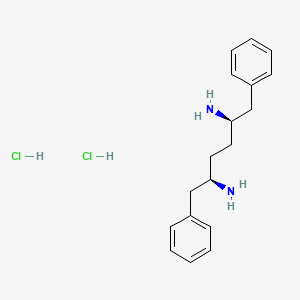
Ethyl 2-(3-methoxyphenoxy)propanoate
Descripción general
Descripción
Ethyl 2-(3-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H16O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-methoxyphenoxy)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 224.25 .Aplicaciones Científicas De Investigación
Chemo-Enzymatic Synthesis of Chiral Epoxides : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from Ethyl 2-(3-methoxyphenoxy)propanoate, are identified as valuable precursors in many chemical syntheses. A study proposed a safer and more sustainable chemo-enzymatic synthetic pathway for these epoxides, demonstrating their potential in high-value chemical production (Peru et al., 2016).
Crystal Packing Interactions : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a related compound, revealed unique N⋯π and O⋯π interactions in crystal packing, suggesting applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).
Biological Study of Isopropanol Derivatives : A study on derivatives of p-methoxyphenol and ethyl p-hydroxybenzoate, which are structurally related to Ethyl 2-(3-methoxyphenoxy)propanoate, investigated their antiarrhythmic activities, indicating potential applications in pharmaceuticals (Cheng Shu-hua, 2004).
Synthesis of Methyl Propanoate : Research on the production of methyl propanoate, using a pathway that may involve Ethyl 2-(3-methoxyphenoxy)propanoate, highlights its application in industrial chemistry and catalysis (Clegg et al., 1999).
Synthesis of Novel Copolymers : Studies have explored the synthesis of novel copolymers using ethylene derivatives like Ethyl 2-(3-methoxyphenoxy)propanoate, indicating its role in the development of new polymeric materials (Kharas et al., 2016).
Development of Herbicides : The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, structurally similar to Ethyl 2-(3-methoxyphenoxy)propanoate, indicates its potential in the development of new herbicidal compounds (Makino & Yoshioka, 1987).
Propiedades
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBLFWDSWTRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxyphenoxy)propanoate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
